molecular formula C10H12F3NO B6247258 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1269532-15-1

2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B6247258
CAS No.: 1269532-15-1
M. Wt: 219.2
InChI Key:
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Description

2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and methoxyamine.

    Formation of Intermediate: The 4-(trifluoromethyl)benzaldehyde reacts with methoxyamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism by which 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanol
  • 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-ol

Uniqueness

2-methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1269532-15-1

Molecular Formula

C10H12F3NO

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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